molecular formula C14H23NO4 B2602050 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2377033-14-0

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2602050
CAS No.: 2377033-14-0
M. Wt: 269.341
InChI Key: LDXMOWNQUTTYEF-YPFXGUDJSA-N
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Description

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[3.5]nonane core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at position 2 enhances reactivity for downstream derivatization. This compound is primarily utilized in medicinal chemistry as a rigid scaffold for drug discovery, offering conformational restraint to optimize target binding .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-5-4-6-14(15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXMOWNQUTTYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, the reaction of a linear precursor with a base can induce cyclization to form the spirocyclic structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step protects the amine functionality.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine. Common reagents for this deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential in drug development, particularly as a building block for the synthesis of bioactive molecules.

Anticancer Agents

Recent studies have explored derivatives of 5-(tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid as potential anticancer agents. The spirocyclic structure is conducive to interactions with biological targets, which can lead to the inhibition of cancer cell proliferation.

Case Study : A derivative of this compound was synthesized and evaluated for its cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of spiro compounds. The unique structure of this compound may enhance its efficacy against certain bacterial strains.

Case Study : In vitro studies demonstrated that specific derivatives exhibited strong antibacterial activity against Gram-positive bacteria, indicating their potential use in treating infections.

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules.

Formation of Spirocyclic Compounds

The unique spirocyclic framework of this compound enables the synthesis of other spiro compounds through cyclization reactions, which are valuable in creating libraries of compounds for drug discovery.

Mechanism of Action

The mechanism of action of 5-(tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions and allowing for selective transformations. Upon deprotection, the free amine can interact with various molecular targets, facilitating the synthesis of target compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Compounds with Varied Ring Sizes

a. 5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
  • Structure : Smaller spiro[2.4]heptane core.
  • Molecular Formula: C₁₂H₁₉NO₄ .
  • Key Differences: Reduced conformational flexibility due to smaller ring size. Price: $4,000–$12,000 per gram (reflects synthetic complexity) .
b. cis-8-tert-Butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid
  • Structure : Incorporates an oxygen atom (5-oxa) and Boc-protected amine at position 6.
  • Molecular Formula: C₁₃H₂₁NO₅ .
  • Stereochemistry: Cis configuration influences spatial orientation for target interactions .

Functional Group Modifications

a. tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate
  • Structure: Amino substituent at position 7.
  • Molecular Formula : C₁₃H₂₄N₂O₂ .
  • Key Differences: Free amino group enables conjugation or further functionalization. Enhanced solubility in aqueous media compared to the carboxylic acid analog .
b. 8-{[(tert-Butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid
  • Structure: Boc-protected amino group at position 8 and carboxylic acid at position 2.
  • Molecular Formula: C₁₄H₂₃NO₅ .
  • Key Differences :
    • Dual functional groups (Boc-amine and carboxylic acid) allow bifunctional derivatization.
    • Higher molecular weight (285.3 g/mol) may impact pharmacokinetics .

Heteroatom Variations

a. 5-Oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • Structure : Contains two nitrogen atoms (2,8-diaza) and one oxygen (5-oxa).
  • Molecular Formula : C₁₀H₁₇N₂O₃ .
  • Reduced steric hindrance compared to Boc-protected analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Size Price (per gram)
5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid C₁₃H₂₁NO₄ ~285.3 Boc, COOH [3.5] $670–$2,220
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid C₁₂H₁₉NO₄ 241.28 Boc, COOH [2.4] $4,000–$12,000
cis-8-tert-Butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid C₁₃H₂₁NO₅ 271.31 Boc, COOH, ether oxygen [3.5] $670–$6,730
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₄N₂O₂ 240.34 Boc, NH₂ [3.5] Not available

Research Findings and Insights

  • Ring Size Impact : Smaller spiro[2.4]heptane derivatives exhibit higher synthetic costs due to ring strain and resolution challenges .
  • Functional Group Utility: Amino-substituted analogs (e.g., tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate) offer superior solubility but require protection to prevent undesired reactivity .
  • Stereochemical Influence : Cis-8-Boc-5-oxa analogs demonstrate configuration-dependent bioactivity, emphasizing the need for precise synthesis .

Biological Activity

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid, with the CAS number 1374658-95-3, is a compound of interest due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and subsequent functionalization with the tert-butoxycarbonyl (Boc) protecting group. This synthetic pathway is crucial for enhancing the compound's stability and solubility, which are essential for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in metabolic pathways. The spirocyclic structure may confer unique binding properties that enhance its efficacy in modulating biological responses.

Antimicrobial Activity

Research has indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activity by disrupting cell membrane integrity or interfering with metabolic processes .

Anticancer Properties

Preliminary studies suggest that spirocyclic compounds may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs .

Study 1: Antimicrobial Efficacy

A study conducted by Razaq and Mohammed (2022) synthesized various spirocyclic derivatives and evaluated their antimicrobial activities against several pathogens. The results indicated that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of spirocyclic compounds on human cancer cell lines. The study found that certain derivatives led to significant cell death through apoptosis pathways, indicating that this compound could be a candidate for further anticancer drug development .

Data Table: Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntifungalDisruption of fungal cell membranes
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What are the critical steps in designing a multi-step synthesis route for 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid?

The synthesis typically involves:

  • Protection of the amine group : Introducing the tert-butoxycarbonyl (Boc) group early to prevent undesired side reactions .
  • Spirocyclic framework construction : Utilizing cyclization reactions, such as intramolecular nucleophilic substitution, to form the azaspiro[3.5]nonane core .
  • Carboxylic acid functionalization : Controlled hydrolysis of ester intermediates under acidic or basic conditions .
    Key variables : Temperature (e.g., 0–25°C for Boc protection), solvent polarity (tetrahydrofuran or dichloromethane for cyclization), and catalyst selection (e.g., palladium for cross-coupling steps) .

Q. How can chromatographic purification be optimized for this compound?

  • Column selection : Use reverse-phase C18 columns for polar intermediates and normal-phase silica for nonpolar derivatives .
  • Mobile phase optimization : Adjust acetonitrile/water ratios (e.g., 60:40 for carboxylic acid derivatives) to improve resolution .
  • Detection : UV monitoring at 210–254 nm for Boc-protected intermediates .
    Validation : Confirm purity via HPLC (>95%) and NMR integration .

Q. What spectroscopic methods are essential for structural confirmation?

  • NMR spectroscopy :
    • ¹H NMR : Identify spirocyclic protons (δ 1.2–2.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and quaternary carbons in the spiro system .
  • IR spectroscopy : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and Boc C=O (~1680–1720 cm⁻¹) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 298.3 for C₁₄H₂₃NO₄) .

Advanced Research Questions

Q. How can computational modeling predict solvent-dependent reactivity of this compound?

  • Solvent effects : Use density functional theory (DFT) to calculate solvation energies in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) .
  • Reaction pathway simulations : Identify transition states for Boc deprotection or spiro ring-opening using Gaussian or ORCA software .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Cross-reference IC₅₀ values from enzyme inhibition assays (e.g., kinase or protease targets) and adjust for assay conditions (pH, temperature) .
  • Structural analogs : Compare activity of derivatives (e.g., 5-azaspiro[3.5]nonane vs. 7-azaspiro[4.4]nonane) to isolate spirocyclic vs. Boc group contributions .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .

Q. How does modifying the spirocyclic framework affect pharmacological properties?

  • Ring-size variation : Compare azaspiro[3.5]nonane with azaspiro[4.4]nonane derivatives to evaluate steric effects on target binding .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., fluoro) at position 2 to enhance metabolic stability .
  • Case study : Replace the Boc group with acetyl to study proteolytic resistance in serum .

Methodological Considerations

  • Data reproducibility : Always validate synthetic routes with at least two independent batches and publish full spectral datasets .
  • Safety protocols : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and ensure proper disposal of halogenated byproducts .

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